N-(1,3-benzothiazol-2-yl)-2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetamide
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Description
The compound “N-(1,3-benzothiazol-2-yl)-2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetamide” is a derivative of benzothiazole . Benzothiazole derivatives are known for their diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives is often carried out under relatively milder reaction conditions using dimethyl formamide as a solvent . The synthesis involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data .Chemical Reactions Analysis
Benzothiazole derivatives show variable activity against different bacterial strains. For instance, some compounds exhibit promising activity against Staphylococcus aureus with MIC values in the range of 19.7–24.2 μM .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various spectroscopic techniques such as FTIR, 1 H-NMR, 13 C-NMR and HRMS .Future Directions
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c1-26-13-7-8-16(27-2)15(10-13)23-19-21-12(11-28-19)9-18(25)24-20-22-14-5-3-4-6-17(14)29-20/h3-8,10-11H,9H2,1-2H3,(H,21,23)(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQJPRNTQYIFKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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